molecular formula C6H16N2 B1594329 N-Isobutylethylenediamine CAS No. 3437-23-8

N-Isobutylethylenediamine

Cat. No.: B1594329
CAS No.: 3437-23-8
M. Wt: 116.2 g/mol
InChI Key: RJCXIVJEQLXULD-UHFFFAOYSA-N
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Description

N-Isobutylethylenediamine is an organic compound that belongs to the class of ethylenediamines. It is characterized by the presence of an isobutyl group attached to the nitrogen atom of ethylenediamine. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Isobutylethylenediamine can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with isobutyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where ethylenediamine and isobutyl chloride are continuously fed into the system. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then subjected to purification processes such as distillation and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: N-Isobutylethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the isobutyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Amides, nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted ethylenediamines.

Scientific Research Applications

N-Isobutylethylenediamine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.

    Industry: this compound is used in the production of polymers, resins, and as a curing agent in epoxy formulations.

Mechanism of Action

The mechanism by which N-Isobutylethylenediamine exerts its effects involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, it can interact with enzymes and receptors, influencing their activity and function. The pathways involved include binding to active sites, altering enzyme conformation, and modulating signal transduction processes.

Comparison with Similar Compounds

N-Isobutylethylenediamine can be compared with other similar compounds such as:

    Ethylenediamine: Lacks the isobutyl group, making it less hydrophobic and less sterically hindered.

    N,N’-Diisopropylethylenediamine: Contains two isopropyl groups, leading to different steric and electronic properties.

    N,N’-Di-tert-butylethylenediamine: Features tert-butyl groups, resulting in increased steric hindrance and different reactivity.

Uniqueness: this compound is unique due to its specific combination of steric and electronic properties conferred by the isobutyl group. This makes it particularly useful in applications requiring a balance of hydrophobicity and reactivity.

By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.

Properties

IUPAC Name

N'-(2-methylpropyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-6(2)5-8-4-3-7/h6,8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCXIVJEQLXULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063023
Record name 1,2-Ethanediamine, N-(2-methylpropyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3437-23-8
Record name N1-(2-Methylpropyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3437-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N1-(2-methylpropyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, N1-(2-methylpropyl)-
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Record name 1,2-Ethanediamine, N-(2-methylpropyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-isobutylethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.309
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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